molecular formula C14H20Cl2N2O2 B12057132 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride CAS No. 1049739-43-6

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride

Cat. No.: B12057132
CAS No.: 1049739-43-6
M. Wt: 319.2 g/mol
InChI Key: OCWLMMBVXIESNP-GXKRWWSZSA-N
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Description

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride is a compound known for its potential therapeutic applications, particularly in the treatment of cognitive deficits associated with schizophrenia. This compound is a potent and selective agonist of the alpha7 nicotinic acetylcholine receptor (alpha7 nAChR), which plays a crucial role in cognitive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects by acting as an agonist of the alpha7 nicotinic acetylcholine receptor (alpha7 nAChR). This receptor is involved in various cognitive functions, including learning and memory. By binding to and activating this receptor, the compound enhances cognitive performance and may help alleviate cognitive deficits associated with conditions like schizophrenia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide is unique due to its high selectivity and potency as an alpha7 nicotinic acetylcholine receptor agonist. This selectivity makes it a valuable compound for studying the role of this receptor in cognitive functions and for developing potential therapeutic agents for cognitive deficits.

Properties

CAS No.

1049739-43-6

Molecular Formula

C14H20Cl2N2O2

Molecular Weight

319.2 g/mol

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride

InChI

InChI=1S/C14H17ClN2O.ClH.H2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;;/h1-4,10,13H,5-9H2,(H,16,18);1H;1H2/t13-;;/m0../s1

InChI Key

OCWLMMBVXIESNP-GXKRWWSZSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl.O.Cl

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.O.Cl

Origin of Product

United States

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